Product packaging for Betamethasone 6β-Bromo 17-Valerate(Cat. No.:)

Betamethasone 6β-Bromo 17-Valerate

Cat. No.: B1154289
M. Wt: 555.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Betamethasone 6β-Bromo 17-Valerate is a chemical derivative of Betamethasone Valerate, a potent glucocorticoid receptor agonist . This brominated analog is supplied for research purposes to investigate the structure-activity relationships of corticosteroid compounds and their metabolic pathways. The parent compound, Betamethasone Valerate, is known for its anti-inflammatory, immunosuppressive, and antiproliferative activities . Its primary mechanism of action involves penetrating the cell membrane, binding to intracellular glucocorticoid receptors, and modulating gene transcription. This complex translocates to the cell nucleus, leading to the upregulation of anti-inflammatory proteins like lipocortin-1 and the downregulation of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) . Research on topical corticosteroids like Betamethasone Valerate shows measurable systemic absorption, with pharmacokinetic studies indicating a plasma elimination half-life of approximately 16.6 hours for the parent compound . This derivative is intended solely for laboratory investigation to further elucidate such pharmacokinetic and pharmacodynamic properties. It is crucial to note that this product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₇H₃₆BrFO₆

Molecular Weight

555.47

Synonyms

(6R,8S,9R,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl pentanoate

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Betamethasone 6β Bromo 17 Valerate

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like Betamethasone (B1666872) 6β-Bromo 17-Valerate. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Multi-dimensional NMR Techniques for Conformational and Configurational Assignment

The unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of Betamethasone 6β-Bromo 17-Valerate is achieved through a suite of multi-dimensional NMR experiments. These techniques disperse the often-crowded one-dimensional spectra into two dimensions, revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the steroid backbone and the valerate (B167501) side chain. For instance, the correlation between the proton at C6 and the adjacent protons can confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. This is instrumental in assigning the carbon signals based on the more readily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry and conformation of the molecule. NOESY identifies protons that are close in space, irrespective of their bonding. For this compound, NOESY can be used to confirm the β-orientation of the bromine atom at C6 by observing a spatial correlation to the axial proton at C8. Similarly, the stereochemistry at C16 can be confirmed by the spatial proximity of the C16-methyl group to specific protons on the D-ring.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a similar betamethasone derivative is provided below, illustrating the type of data obtained from these experiments.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
16.10124.0
27.25152.5
3-186.5
46.30128.0
64.8055.0
114.5068.0
161.2016.0
180.9017.0
191.5023.0
214.90, 4.3069.0
Valerate-CH₂2.3035.0
Valerate-CH₃0.9514.0

Note: This is a representative table based on known data for related betamethasone esters. Actual chemical shifts for this compound may vary.

Solid-State NMR Spectroscopy for Polymorphism Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the polymorphic forms of crystalline solids. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact the physical and chemical properties of a pharmaceutical ingredient.

In the case of this compound, ssNMR can differentiate between different polymorphs by detecting subtle changes in the chemical environment of the nuclei in the solid state. These changes arise from differences in molecular conformation and intermolecular packing. The ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment is commonly employed. The resulting spectrum for each polymorph will exhibit a unique set of chemical shifts and line shapes. For instance, a study on the trimorphism of Betamethasone Valerate revealed distinct ¹³C NMR spectra for its different crystalline forms, allowing for their unambiguous identification and characterization. researchgate.netacs.org This technique is crucial for quality control, ensuring the consistency of the desired polymorphic form in a drug product.

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms can be determined.

Determination of Crystal Packing and Intermolecular Interactions

Single crystal X-ray diffraction analysis of this compound would reveal how the individual molecules pack together to form the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and halogen bonds involving the bromine atom. The hydroxyl group at C11 and the C21-hydroxyl group are likely to participate in hydrogen bonding, which plays a significant role in stabilizing the crystal structure. Understanding the crystal packing is essential as it influences properties like solubility and stability.

Conformational Analysis in the Solid State

The crystal structure provides a precise snapshot of the molecule's conformation in the solid state. For this compound, this would confirm the chair conformations of the A, B, and C rings and the envelope conformation of the D ring, which are characteristic of the steroid skeleton. The orientation of the valerate side chain at C17 and the stereochemistry at all chiral centers, including the C6-bromo position, would be unequivocally established.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as betamethasone dipropionate, reveals the typical steroid A, B, and C rings in chair conformations and the D ring in an envelope conformation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for obtaining information about its structure through fragmentation analysis.

For this compound (C₂₇H₃₆BrFO₆), HRMS would confirm its molecular weight with a high degree of precision. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument allows for the differentiation of molecules with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. The fragmentation of Betamethasone 17-Valerate and its derivatives typically involves the loss of the valerate side chain, water, and hydrofluoric acid. The presence of bromine in this compound would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion and any bromine-containing fragment ions. A study on the analysis of betamethasone and its esters by LC/ESI-MS provides insights into the expected fragmentation pathways. nih.gov

A representative table of expected HRMS data is presented below.

Ion Description Calculated m/z
[M+H]⁺Protonated molecule555.1754
[M-H₂O+H]⁺Loss of water537.1648
[M-HF+H]⁺Loss of hydrofluoric acid535.1859
[M-C₅H₉O₂+H]⁺Loss of valeric acid453.1186

Note: The calculated m/z values are for the monoisotopic mass and will show a characteristic isotopic pattern due to the presence of bromine.

Precise Molecular Formula Determination

The foundational step in the structural elucidation of this compound is the precise determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing the elemental composition with high accuracy and confidence. The analysis confirms the molecular formula as C27H36BrFO6. alfa-chemistry.combiomall.inlgcstandards.com This formula corresponds to a monoisotopic mass of 554.1679 g/mol and an average molecular weight of 555.47 g/mol . alfa-chemistry.comlgcstandards.com The measured mass from HRMS is typically within a few parts per million (ppm) of the theoretical mass, confirming the presence of one bromine atom and one fluorine atom, along with the specified number of carbon, hydrogen, and oxygen atoms.

Table 1: Molecular Formula and Mass Data for this compound
AttributeValueSource
Molecular FormulaC27H36BrFO6 alfa-chemistry.combiomall.inlgcstandards.com
Molecular Weight555.47 alfa-chemistry.combiomall.in
Monoisotopic Mass554.1679 lgcstandards.com

Research on Fragmentation Pathways for Structural Insights

Tandem mass spectrometry (MS/MS) provides critical insights into the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting product ions. While direct fragmentation data for this compound is not extensively published, the pathways can be predicted based on the known fragmentation of Betamethasone 17-Valerate and related corticosteroids. nih.govnih.gov

The electrospray ionization (ESI) positive ion mode would likely produce a protonated molecule [M+H]+. The fragmentation of this precursor ion is expected to proceed through characteristic losses of its peripheral functional groups. A primary and highly probable fragmentation step is the cleavage of the valerate ester bond, resulting in the loss of valeric acid (C5H8O2, mass 100.05 Da) or the valeryl group as a radical. Another significant fragmentation involves the cleavage of the C17 side chain.

The presence of the bromine atom on the B-ring of the steroid nucleus would be evident in fragments that retain this core structure. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would serve as a clear diagnostic marker for these fragments.

Table 2: Proposed Key Fragmentation Pathways for [M+H]+ of this compound
Proposed Fragment (m/z)Proposed Neutral LossStructural Interpretation
~453/455Valeric Acid (C5H8O2)Loss of the 17-valerate ester side chain
~373/375Valeric Acid + HF + C2H2OFurther fragmentation of the steroid core
~357/359C7H11O4 (Side chain at C17)Cleavage of the entire C17 side chain

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in the molecule. The spectra of this compound are expected to exhibit characteristic bands corresponding to its corticosteroid structure.

Key vibrational modes include the stretching of the carbonyl (C=O) groups from the α,β-unsaturated ketone in the A-ring, the C20 ketone, and the valerate ester. Studies on related compounds show that these C=O stretching frequencies are sensitive to their local chemical environment. nih.gov The introduction of an α-bromo substituent is known to shift the carbonyl stretching frequency, providing a spectral signature for the modification. acs.org

The hydroxyl (-OH) groups at C11 and C21 will produce a broad absorption band in the FT-IR spectrum, typically in the 3200-3500 cm-1 region, with the broadening indicative of intermolecular hydrogen bonding. Raman spectroscopy is particularly useful for identifying the C=C bonds of the steroid A-ring and can differentiate between dissolved and crystalline states of the drug. nih.gov

Table 3: Expected Vibrational Frequencies for this compound
Frequency Range (cm-1)AssignmentSpectroscopic Technique
3200-3500O-H stretch (hydrogen-bonded)FT-IR
~1730C=O stretch (ester)FT-IR, Raman
~1710C=O stretch (C20 ketone)FT-IR, Raman
~1660C=O stretch (A-ring ketone)FT-IR, Raman
~1620, ~1605C=C stretch (A-ring dienone)FT-IR, Raman
~1050C-F stretchFT-IR
500-700C-Br stretchFT-IR, Raman

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation

This compound possesses multiple chiral centers, making the confirmation of its absolute and relative stereochemistry essential. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for this purpose. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule.

The primary chromophore in the molecule is the α,β-unsaturated ketone (dienone) in the A-ring, which is known to exhibit distinct Cotton effects in CD and ORD spectra. The sign and magnitude of these Cotton effects are highly dependent on the stereochemical environment, including the conformation of the A-ring and the spatial arrangement of substituents.

The n→π* transition of the dienone chromophore would be expected to produce a CD band around 340 nm, while the more intense π→π* transition would appear at a lower wavelength, typically around 240-250 nm. By applying established stereochemical rules (e.g., the Octant Rule for ketones), the observed signs of the Cotton effects can be correlated with the specific stereochemistry of the molecule, including the β-orientation of the bromine atom at the C6 position. This analysis provides definitive confirmation of the compound's three-dimensional structure, which is crucial for its biological activity.

Computational Chemistry and Molecular Modeling of Betamethasone 6β Bromo 17 Valerate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. sid.irresearchgate.net For Betamethasone (B1666872) 6β-Bromo 17-Valerate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31+G(d,p), would be employed to optimize the molecule's geometry and compute its fundamental electronic properties. tandfonline.com

These calculations yield critical insights into the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. sid.ir For corticosteroids, these properties are linked to their interaction with receptors and metabolic enzymes. researchgate.net

The introduction of a bromine atom at the 6β position and a valerate (B167501) ester at C17 significantly alters the electronic landscape compared to the parent betamethasone. DFT would quantify these changes, predicting sites susceptible to nucleophilic or electrophilic attack through the calculation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are essential for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Corticosteroid Scaffold This table presents typical data that would be generated for Betamethasone 6β-Bromo 17-Valerate through DFT calculations, based on studies of similar corticosteroids.

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DInfluences solubility and intermolecular forces
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

The biological activity of a steroid is intimately linked to its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would reveal its conformational landscape and dynamic behavior in various environments, such as in an aqueous solution or when bound to its biological target, the glucocorticoid receptor (GR). tandfonline.comresearchgate.net

Simulations track the trajectory of the molecule over a period, typically nanoseconds to microseconds, providing a detailed view of its flexibility. The steroid backbone, composed of four fused rings, has a certain degree of rigidity, but the side chains, particularly the C17 valerate ester, exhibit significant conformational freedom. MD simulations can quantify the flexibility of different parts of the molecule, such as the A and C rings, which has been correlated with glucocorticoid versus mineralocorticoid activity in other steroids. nih.gov The analysis of these simulations can identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape upon binding to a receptor. researchgate.net

Table 2: Representative Data from MD Simulation Analysis of a Steroid-Receptor Complex This table illustrates the type of data that would be obtained from MD simulations of this compound with the Glucocorticoid Receptor.

MetricIllustrative FindingImplication
RMSD of Ligand0.8 Å (avg.)Stability of the ligand's position within the binding pocket.
RMSF of Receptor ResiduesHigh fluctuation in loop regionsIdentifies flexible parts of the receptor that may be involved in binding.
Hydrogen Bond Occupancy85% with Asn564Indicates a strong, stable hydrogen bond interaction with a key residue.
Binding Free Energy (MM/PBSA)-45 kcal/molPredicts the strength of the binding affinity between the steroid and the receptor. researchgate.net

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations, including DFT, are instrumental in predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization. dokumen.pub These methods can compute parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with a high degree of accuracy.

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each atom. dokumen.pubdokumen.pub These predicted spectra serve as a powerful tool for interpreting experimental data and confirming the molecular structure, especially for complex molecules where spectral overlap is common. The calculations model the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data This table shows a hypothetical comparison of calculated and experimental data that would be used to validate the structure of this compound.

ParameterPredicted Value (DFT)Experimental Value
¹³C Chemical Shift (C3-ketone)204.5 ppm205.1 ppm
¹H Chemical Shift (H1)7.35 ppm7.40 ppm
IR Frequency (C=O stretch)1730 cm⁻¹1725 cm⁻¹

Ligand-Based and Structure-Based Modeling of Molecular Interactions (Exclusively Theoretical)

Understanding how this compound interacts with its biological target is central to explaining its pharmacological activity. This can be explored theoretically through ligand-based and structure-based modeling. researchgate.net

Ligand-based modeling is employed when the 3D structure of the target receptor is unknown or when analyzing a series of active compounds. nih.gov Methods like Quantitative Structure-Activity Relationship (QSAR) analysis correlate variations in the chemical structures of a group of molecules with their biological activities. researchgate.netscience.gov For a series of related corticosteroids, a QSAR model could be built to predict the activity of this compound based on its physicochemical properties (descriptors) like hydrophobicity, electronic properties, and steric shape.

Structure-based modeling , such as molecular docking, is used when a 3D structure of the target, like the glucocorticoid receptor, is available. researchgate.net In this approach, the this compound molecule is computationally "docked" into the receptor's binding site. The process predicts the preferred binding orientation and conformation of the ligand, forming a stable complex. researchgate.net Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and are responsible for its binding affinity. tandfonline.com

Prediction of Reaction Pathways and Transition States in Synthesis

Computational chemistry can also be a valuable tool in synthetic chemistry, helping to predict the most likely pathways for a reaction and to understand its mechanism. For the synthesis of this compound, quantum chemical calculations can be used to model the reaction coordinates of key synthetic steps.

This involves mapping the potential energy surface of the reaction. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can determine the activation energy for different possible pathways. The path with the lowest activation energy is generally the most favorable. For instance, in the bromination step at the 6β position, calculations could elucidate the stereochemical outcome by comparing the energies of the transition states leading to the α and β products. This predictive capability can guide the optimization of reaction conditions to improve yield and selectivity, reducing the need for extensive trial-and-error experimentation.

Chemical Reactivity and Derivatization Studies of Betamethasone 6β Bromo 17 Valerate

Investigation of Bromine Reactivity at the 6β-Position

The bromine atom at the 6β-position, adjacent to the conjugated enone system in the A-ring, is a key site for chemical manipulation. Its reactivity is influenced by its stereochemical orientation and the electronic effects of the surrounding functional groups.

Nucleophilic Substitution Reactions on the Bromine Atom

The carbon-bromine bond at the C6 position is susceptible to nucleophilic attack. Given that the bromine is on a secondary carbon, the reaction can theoretically proceed via an SN2 mechanism. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. youtube.com For Betamethasone (B1666872) 6β-Bromo 17-Valerate, this would involve a nucleophile attacking the C6 carbon from the α-face of the steroid, leading to an inversion of stereochemistry and the formation of a 6α-substituted product.

While specific studies on Betamethasone 6β-Bromo 17-Valerate are not prevalent in publicly accessible literature, research on analogous 6-bromoandrogens has shown that the 6β-bromo isomers can be unstable and epimerize to the more thermodynamically stable 6α-isomers. openstax.org This epimerization suggests that the C-Br bond is labile. The reaction with a nucleophile would likely proceed to form a new derivative with the substituent in the α-orientation. The choice of nucleophile and reaction conditions is critical to favor substitution over competing elimination reactions.

Elimination Reactions to Form Δ6-Steroids

The presence of a hydrogen atom at the C7 position allows for the possibility of an elimination reaction to form a new double bond between C6 and C7 (a Δ6-steroid). This reaction is typically promoted by a strong, non-nucleophilic base. The mechanism would likely follow an E2 pathway, where the base abstracts a proton from C7, and the C-Br bond is broken simultaneously, resulting in the formation of the alkene. docbrown.info

According to Zaitsev's rule, base-induced elimination reactions generally favor the formation of the more stable, more highly substituted alkene. openstax.orglibretexts.org In this case, the elimination of HBr from the 6β-position would lead to the formation of a Δ4,6-diene system, which is a conjugated system extending the initial Δ4-en-3-one. This extended conjugation provides a thermodynamic driving force for the reaction. The synthesis of 6-methyl-Δ4,6-dienone steroids often proceeds through an elimination step, highlighting the utility of this reaction in steroid chemistry. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Bromo Position

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, among which palladium-catalyzed cross-coupling reactions are preeminent. The bromine at the C6 position, being attached to an sp2-hybridized carbon of the enone system, can act as a vinyl halide, making it a suitable substrate for these reactions.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. yonedalabs.comthieme-connect.com This reaction has been successfully applied to 6-bromo-substituted steroids to introduce aryl groups at the C6 position. researchgate.netnih.gov Such reactions are valuable for creating novel steroid derivatives, including potential aromatase inhibitors. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com

Table 1: Potential Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst System Potential Product
This compound Arylboronic Acid (Ar-B(OH)₂) Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 6-Aryl-Betamethasone 17-Valerate

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction could be used to introduce alkenyl substituents at the C6 position of the betamethasone scaffold. Studies on steroidal alkenyl iodides have demonstrated the feasibility of Heck reactions on the steroid nucleus, although side reactions can occur. beilstein-journals.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. google.commdpi.com

Hydrolysis and Transesterification Studies of the 17-Valerate Ester

The 17-valerate ester group is a critical determinant of the lipophilicity and pharmacokinetic profile of the molecule. It is also a site of chemical and enzymatic instability, primarily through hydrolysis and transesterification.

The thermal degradation of betamethasone 17-valerate has been shown to proceed via two main pathways:

Transesterification (Isomerization): Migration of the valerate (B167501) group from the sterically hindered tertiary C17-hydroxyl to the primary C21-hydroxyl, forming betamethasone 21-valerate. nih.govnih.govresearchgate.net This acyl migration is a significant degradation pathway in aqueous environments and is catalyzed by both acids and bases. nih.govresearchgate.net The 21-valerate isomer possesses only a fraction of the therapeutic potency of the parent 17-valerate compound. nih.govresearchgate.net

Hydrolysis: Cleavage of the ester bond to yield betamethasone alcohol. thieme-connect.comnih.gov

Kinetic studies show that the degradation of betamethasone 17-valerate follows first-order kinetics. thieme-connect.com The compound exhibits maximum stability in the pH range of 4-5. thieme-connect.com The rate of degradation is influenced by pH, solvent polarity, and the concentration of formulation excipients like emulsifiers. thieme-connect.comnih.govresearchgate.net

Table 2: Products of Thermal Degradation of Betamethasone 17-Valerate in Aqueous Media

Degradation Pathway Product Significance
Transesterification / Isomerization Betamethasone 21-Valerate Major degradation product, significantly less potent. nih.govnih.govresearchgate.net
Hydrolysis Betamethasone Alcohol Formed via hydrolysis of the 21-valerate intermediate. thieme-connect.com

This interactive table summarizes the key degradation products.

A patent for the synthesis of betamethasone 17-valerate describes a method involving the reaction of betamethasone with trimethyl orthovalerate, followed by controlled hydrolysis, highlighting the delicate balance required to achieve selective esterification at the 17-position while minimizing side reactions.

Selective Functionalization of Unreactive Sites for Structural Modification

Modifying the steroidal skeleton at positions that are traditionally considered unreactive (i.e., C-H bonds not activated by adjacent functional groups) presents a significant synthetic challenge. However, recent advances in catalysis have enabled such transformations, a field known as late-stage functionalization (LSF). researchgate.net

LSF strategies allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, providing efficient routes to novel analogs without the need for lengthy de novo synthesis. researchgate.net For a complex molecule like this compound, these methods could be applied to introduce functional groups at various positions on the B, C, or D rings. For example, manganese-catalyzed C-H functionalization has emerged as a sustainable method for the late-stage diversification of biologically active molecules. These reactions can install methyl, allyl, alkynyl, or other groups with high site selectivity, often directed by the existing functional groups or the inherent electronic properties of the C-H bonds. While specific examples on this compound are not documented, the principles of LSF are broadly applicable and represent a frontier in the structural modification of steroids. researchgate.net

Synthesis of Analogs and Probes for Mechanistic Chemical Research

The synthesis of analogs and chemical probes is essential for elucidating mechanisms of action, understanding structure-activity relationships (SAR), and developing new therapeutic agents. The reactive handles on this compound, particularly the 6β-bromo group and the 17-valerate ester, are ideal starting points for such synthetic endeavors.

For instance, a series of 12β-hydroxy and 12β-acyloxy analogs of betamethasone have been synthesized to probe the impact of substitution on the C-ring. nih.gov These studies revealed that modifications at the C12 position significantly influence systemic absorption and topical anti-inflammatory activity. nih.gov Similarly, modifications of the D-ring, such as the synthesis of 16-modified or 17-aryl substituted steroids, have been explored to create analogs with unique biological profiles. The synthesis of these analogs often involves multi-step sequences starting from known steroid precursors.

The reactions discussed previously—nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling at C6—can be employed to generate a library of A-ring modified analogs. By varying the nucleophile or the coupling partner, a diverse range of substituents can be introduced, allowing for a systematic investigation of how changes at this position affect the molecule's properties. These analogs can serve as probes in biological assays to map interactions with target receptors or enzymes.

Fluorescently Labeled this compound Analogs

The synthesis of fluorescently labeled analogs of this compound is a significant area of research, enabling the visualization and tracking of the molecule in biological systems. The core strategy involves attaching a fluorophore to the steroid scaffold. The reactivity of the parent molecule provides pathways for such derivatization. For instance, the hydroxyl groups or the valerate ester can be targeted for chemical modification.

One common approach is the esterification of the C21 hydroxyl group with a fluorescent carboxylic acid or the reaction of the same group with a fluorescent isocyanate or sulfonyl chloride. The choice of fluorescent tag is critical and depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

Table 1: Potential Fluorescent Labels for this compound

Fluorophore ClassExampleExcitation Max (nm)Emission Max (nm)Key Features
Coumarins7-Amino-4-methylcoumarin (AMC)~350~450Environmentally sensitive, suitable for enzyme assays.
FluoresceinsFluorescein isothiocyanate (FITC)~495~525High quantum yield, widely used.
RhodaminesTetramethylrhodamine isothiocyanate (TRITC)~550~575Photostable, suitable for microscopy.
CyaninesCy3, Cy5~550, ~650~570, ~670Bright and photostable, available in a range of wavelengths.
BODIPY DyesBODIPY FL~503~512Sharp emission peaks, less sensitive to solvent polarity.

This table presents a selection of common fluorophores that could potentially be conjugated to this compound. The exact spectral properties may vary depending on the conjugation chemistry and the local environment.

The synthesis of these fluorescent analogs allows for detailed studies of the molecule's interaction with its biological targets, its cellular uptake and distribution, and its metabolism. For example, confocal Raman microspectroscopy has been used to differentiate between dissolved and crystalline forms of betamethasone-17-valerate (B13397696) in formulations, with characteristic Raman frequencies at 1666 cm⁻¹ and 1659 cm⁻¹, respectively. nih.gov This technique could be adapted to study the behavior of fluorescently labeled analogs.

Isotopic Labeling Strategies for Chemical Tracer Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and for quantitative analysis in complex biological matrices. This compound can be labeled with stable or radioactive isotopes.

Stable Isotope Labeling:

The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), creates a "heavy" version of the molecule that can be distinguished by mass spectrometry (MS). This is particularly useful for in vivo metabolic studies and for use as internal standards in quantitative assays.

Deuterium (²H) Labeling: Deuterium can be introduced at various non-labile positions on the steroid backbone or the valerate side chain through specific synthetic routes. While effective, deuterium labeling can sometimes lead to isotopic effects that alter the molecule's physicochemical properties and metabolic rate. nih.gov

Carbon-13 (¹³C) Labeling: Carbon-13 labeling is considered a superior alternative as it generally does not induce significant isotopic effects. nih.gov This makes ¹³C-labeled analogs true tracers. nih.gov The synthesis of ¹³C-labeled this compound would involve using ¹³C-enriched starting materials in the synthetic pathway. ChemicalBook provides ¹³C NMR spectral data for Betamethasone 17-valerate, which can be a useful reference for the characterization of ¹³C-labeled analogs. chemicalbook.com

Radioisotope Labeling:

Radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), can also be incorporated into the molecule. These radiolabeled compounds are highly sensitive tracers for pharmacokinetic and metabolic studies.

Tritium (³H) Labeling: Tritiation can be achieved through various methods, including catalytic exchange reactions or the reduction of a suitable precursor with tritium gas. For instance, [1,2,4-³H]Betamethasone-17-valerate is commercially available for investigational use. moravek.com

Table 2: Isotopic Labeling Strategies for this compound

IsotopeLabeling MethodDetection TechniqueApplications
²H (Deuterium) Catalytic exchange, reduction with deuterated reagentsMass Spectrometry (MS)Metabolic studies, internal standards
¹³C (Carbon-13) Use of ¹³C-enriched precursors in synthesisMass Spectrometry (MS), NMR SpectroscopyMetabolic studies, tracer studies, internal standards (true tracer) nih.gov
³H (Tritium) Catalytic exchange, reduction with ³H₂ gasLiquid Scintillation Counting, AutoradiographyPharmacokinetic studies, metabolic profiling, receptor binding assays
¹⁴C (Carbon-14) Use of ¹⁴C-enriched precursors in synthesisLiquid Scintillation Counting, AutoradiographyMass balance studies, metabolic fate determination

This table summarizes common isotopic labeling strategies and their applications in the study of this compound.

The availability of isotopically labeled analogs of this compound is crucial for in-depth research into its mechanism of action, metabolism, and disposition, providing invaluable tools for both preclinical and clinical investigations.

Mechanistic Chemical Research Involving Betamethasone 6β Bromo 17 Valerate at a Molecular Level

In Vitro Receptor Binding Kinetics and Thermodynamics (e.g., Glucocorticoid Receptor Affinity)

Detailed studies on the in vitro receptor binding kinetics and thermodynamics of Betamethasone (B1666872) 6β-Bromo 17-Valerate to the glucocorticoid receptor (GR) are not available in published literature. Such research is fundamental to understanding the potency and duration of action of a corticosteroid at the molecular level.

Typically, these investigations would involve competitive binding assays. In these experiments, a radiolabeled standard glucocorticoid, such as [³H]dexamethasone, is incubated with the glucocorticoid receptor. The ability of an unlabeled test compound, in this case, Betamethasone 6β-Bromo 17-Valerate, to displace the radiolabeled ligand is measured. This allows for the determination of the relative binding affinity (RBA). For other corticosteroids, it has been shown that modifications to the steroid structure, such as the addition of a valerate (B167501) ester at the 17α position, can increase both lipophilicity and binding affinity for the GR. nih.gov The introduction of a 6β-bromo substituent would be expected to further modulate this affinity, but quantitative data are lacking.

A complete thermodynamic profile would require techniques like isothermal titration calorimetry (ITC) to determine the binding affinity (Kₐ), dissociation constant (Kₑ), enthalpy change (ΔH), and entropy change (ΔS). This data provides a full picture of the binding event, indicating whether the interaction is driven by favorable enthalpic changes (e.g., hydrogen bonding) or entropic changes (e.g., hydrophobic interactions).

Table 1: Hypothetical Data Table for Glucocorticoid Receptor Binding Kinetics and Thermodynamics This table is for illustrative purposes only, as specific data for this compound is not available.

Compound Relative Binding Affinity (RBA) (Dexamethasone = 100) Dissociation Constant (K d ) [nM] Enthalpy Change (ΔH) [kcal/mol] Entropy Change (TΔS) [kcal/mol] Gibbs Free Energy (ΔG) [kcal/mol]
This compound Data not available Data not available Data not available Data not available Data not available
Betamethasone 17-Valerate Data not available Data not available Data not available Data not available Data not available

Enzyme Interaction Studies (e.g., Steroid-Metabolizing Enzymes)

There is no specific research detailing the interaction of this compound with steroid-metabolizing enzymes. For the parent compound, Betamethasone 17-valerate, studies using living skin equivalents have shown that it undergoes very little metabolism. nih.gov This is in contrast to other esters, like betamethasone 21-valerate, which are more readily metabolized by skin esterases. nih.gov

Enzyme interaction studies would typically involve incubating this compound with specific recombinant human enzymes, such as those from the cytochrome P450 family (e.g., CYP3A4, which is known to metabolize many steroids) or various esterases. The rate of disappearance of the parent compound and the appearance of metabolites would be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). This would allow for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), providing insight into the compound's metabolic stability and potential for drug-drug interactions. The presence of the 6β-bromo substitution could potentially influence metabolic pathways, for example, by sterically hindering access to enzymatic active sites.

Protein-Ligand Interaction Studies using Biophysical Techniques

No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration to investigate the interaction of this compound with proteins have been reported.

Surface Plasmon Resonance (SPR) would provide real-time data on the kinetics of binding between the compound and a target protein (e.g., the glucocorticoid receptor). This technique measures the association rate (kₐ) and dissociation rate (kₑ), from which the dissociation constant (Kₑ) can be calculated, offering a detailed view of the binding and unbinding process.

Isothermal Titration Calorimetry (ITC) , as mentioned earlier, is the gold standard for measuring the thermodynamics of binding interactions. nih.gov It directly measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity, stoichiometry, enthalpy, and entropy.

NMR Titration could be used to map the binding site of this compound on its target protein. By monitoring chemical shift perturbations in the protein's NMR spectrum upon addition of the ligand, the specific amino acid residues involved in the interaction can be identified, providing structural insights at atomic resolution.

Development and Application of Chemical Biology Probes for Pathway Elucidation

There is no evidence of this compound being developed or used as a chemical biology probe. The development of such a probe would involve modifying the molecule to incorporate a reactive group or a reporter tag.

For instance, a photo-affinity label could be added to the structure. Upon exposure to UV light, this label would form a covalent bond with nearby proteins, allowing for the identification of direct binding partners, including the glucocorticoid receptor and potentially other off-target proteins. Alternatively, a "clickable" alkyne or azide (B81097) group could be incorporated, allowing for the use of click chemistry to attach fluorescent dyes or affinity tags after the probe has interacted with its cellular targets. Such probes are powerful tools for identifying the full spectrum of molecular interactions and elucidating the biological pathways modulated by the compound.

Advanced Analytical Method Development for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultra-Trace Analysis in Complex Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the ultra-trace analysis of corticosteroids in complex biological and pharmaceutical matrices. Its high sensitivity and selectivity enable the detection and quantification of minute quantities of a target analyte, even in the presence of interfering substances.

Research Findings:

A reversed-phase high-performance liquid chromatography/electrospray ionisation mass spectrometry (HPLC/ESI-MS) method has been successfully developed to differentiate between the epimers betamethasone (B1666872) and dexamethasone (B1670325), as well as their various esterification products. nih.gov This method demonstrates the capability of LC-MS to resolve closely related isomers, a critical aspect in the analysis of steroid derivatives. nih.gov For instance, betamethasone and its related compounds can be effectively separated using a C8 or C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and an aqueous buffer like 0.05 M ammonium (B1175870) acetate (B1210297) or 0.1% (v/v) acetic acid. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. The fragmentation patterns of the parent ions can provide structural information, aiding in the conclusive identification of the analyte. For example, betamethasones can be distinguished by the relative abundance of their m/z 279 ion in the positive electrospray tandem mass spectra. nih.gov The Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, offers exceptional sensitivity and is ideal for quantitative applications. For betamethasone and dexamethasone, quantitation has been achieved using the 451>361 m/z transition in MRM mode. researchgate.net

The application of LC-MS/MS extends to the identification of unknown impurities. Through mechanism-based stress studies, where a drug substance is subjected to forced degradation, LC-MS/MS can be used to elucidate the structure of the resulting degradation products and, by extension, the original impurities. nih.gov In one case study involving betamethasone 17-valerate, an isomeric impurity was identified as dexamethasone 17-valerate by analyzing its mass spectral data and the products of its forced degradation. nih.gov

Table 1: LC-MS/MS Parameters for Corticosteroid Analysis

ParameterDetailsReference
Chromatographic Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm), Zorbax Eclipse XDB, Luna C8 nih.govresearchgate.net
Mobile Phase Acetonitrile and 0.1% (v/v) acetic acid in water or 0.05 M ammonium acetate nih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI), positive mode nih.gov
MS/MS Transition 451 > 361 m/z for Betamethasone/Dexamethasone researchgate.net
Limit of Detection (LOD) As low as 1 ng/mL for Betamethasone/Dexamethasone researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantiomeric and Diastereomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of chiral compounds, offering advantages such as high efficiency, rapid analysis times, and reduced solvent consumption compared to traditional liquid chromatography. nih.gov The use of a supercritical fluid, typically carbon dioxide, as the primary mobile phase allows for lower viscosity and higher diffusivity, contributing to improved chromatographic performance.

Research Findings:

The separation of enantiomers and diastereomers by SFC is achieved through the use of chiral stationary phases (CSPs). nih.gov A wide variety of CSPs, including those based on polysaccharides like amylose (B160209) and cellulose (B213188) derivatives, have been successfully employed for the chiral separation of various pharmaceutical compounds. researchgate.net For instance, amylose tris(3, 5-dimethylphenylcarbamate)-coated chiral stationary phases have demonstrated excellent resolution for flavonoid enantiomers. researchgate.net

The mobile phase composition, including the type and concentration of the co-solvent (e.g., methanol, ethanol), as well as the temperature and pressure, are critical parameters that influence the enantioselectivity and resolution in SFC. nih.gov In some cases, the supercritical carbon dioxide itself can act as a complexing agent, facilitating chiral recognition on the stationary phase. nih.gov

Table 2: Principles of SFC for Chiral Separation

PrincipleDescriptionReference
Mobile Phase Supercritical carbon dioxide, often with a polar co-solvent like methanol. nih.gov
Stationary Phase Chiral Stationary Phase (CSP) to enable stereoisomeric recognition. nih.govresearchgate.net
Advantages High efficiency, fast separations, reduced organic solvent consumption. nih.gov
Key Parameters Temperature, pressure, co-solvent type and concentration. nih.gov

Capillary Electrophoresis (CE) for Purity Assessment and Interaction Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a powerful tool for the purity assessment of small molecules and large biomolecules, offering high efficiency, minimal sample consumption, and rapid analysis times.

Research Findings:

While direct applications of CE for Betamethasone 6β-Bromo 17-Valerate are not extensively documented, the utility of CE, particularly when coupled with mass spectrometry (CE-MS), has been demonstrated for the analysis of complex pharmaceutical compounds and peptides. nih.gov CE can be employed to assess the purity of a drug substance by separating the main component from its impurities and degradation products. nih.gov

The high resolving power of CE allows for the separation of structurally similar compounds, including isomers. The technique's performance can be fine-tuned by adjusting various parameters such as the background electrolyte composition, pH, applied voltage, and capillary temperature.

Furthermore, CE is a valuable tool for studying drug-excipient interactions and binding affinities. The change in the electrophoretic mobility of a compound upon interaction with another molecule can be used to determine binding constants and stoichiometry. This capability is particularly relevant in pre-formulation studies to ensure the stability and compatibility of the active pharmaceutical ingredient with other components of a drug product.

Table 3: Applications of Capillary Electrophoresis in Pharmaceutical Analysis

ApplicationDescriptionReference
Purity Assessment Separation of the main active compound from impurities and degradation products. nih.gov
Interaction Studies Investigation of binding between the drug molecule and other components.
Key Advantages High separation efficiency, small sample volume, rapid analysis.
Coupled Techniques Capillary Electrophoresis-Mass Spectrometry (CE-MS) for enhanced identification. nih.gov

Development of Robust Methodologies for Impurity Profiling from Synthesis batches

The identification and quantification of impurities in a drug substance are critical for ensuring its quality and safety. Impurity profiling involves the development of robust analytical methodologies to detect, identify, and quantify all potential impurities that may arise during the synthesis, purification, and storage of the active pharmaceutical ingredient.

Research Findings:

The synthesis of complex molecules like this compound can lead to the formation of various impurities, including stereoisomers, starting material residues, by-products, and degradation products. A comprehensive impurity profile is essential for process optimization and quality control.

A variety of analytical techniques, including HPLC, LC-MS, and NMR, are employed for impurity profiling. nih.gov Stress testing, where the drug substance is exposed to harsh conditions such as heat, light, humidity, and extreme pH, is often performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method. nih.gov

Several known impurities of betamethasone and its esters have been identified and characterized. These include isomers like dexamethasone 17-valerate, as well as other related compounds. nih.govpharmaffiliates.com The development of a robust impurity profiling method requires the use of reference standards for known impurities to ensure accurate identification and quantification.

Table 4: Common Impurities of Betamethasone and its Esters

Impurity NameMolecular FormulaMolecular WeightReference
BetamethasoneC₂₂H₂₉FO₅392.46 pharmaffiliates.com
Betamethasone 17-PropionateC₂₅H₃₃FO₆448.52 pharmaffiliates.com
Betamethasone 21-ValerateC₂₇H₃₇FO₆476.58
21-Dehydro Betamethasone 17-ValerateC₂₇H₃₅FO₆474.56 pharmaffiliates.com
Dexamethasone 17-ValerateC₂₇H₃₇FO₆476.58 pharmaffiliates.com
6α-Bromo-betamethasone Valerate (B167501)C₂₇H₃₆BrFO₆555.47 pharmaffiliates.com
Beclomethasone 17-ValerateC₂₇H₃₇ClO₆493.03 pharmaffiliates.com

Theoretical Frameworks and Future Directions in Steroid Chemical Research

Application of Chemogenomics and Chemoinformatics to Steroid Scaffolds

Chemogenomics and chemoinformatics are pivotal in navigating the vast chemical space of steroid derivatives. By systematically studying the interactions between a library of small molecules and a family of protein targets, chemogenomics can elucidate the polypharmacology of steroids, including off-target effects and potential new therapeutic applications.

For a compound like Betamethasone (B1666872) 6β-Bromo 17-Valerate, a chemogenomics approach would involve screening it against a panel of nuclear receptors and other relevant proteins to build a comprehensive interaction profile. This can help in understanding how the 6β-bromo substitution influences its binding affinity and selectivity compared to other corticosteroids. Chemoinformatics tools, such as quantitative structure-activity relationship (QSAR) models and molecular docking simulations, can then be employed to analyze these large datasets. nih.gov These computational models can predict the biological activity of novel, hypothetical derivatives of Betamethasone 6β-Bromo 17-Valerate, thereby guiding synthetic efforts towards compounds with desired properties. The use of open-source chemoinformatics toolkits and machine learning algorithms is becoming increasingly common for these analyses. nih.gov

A key application is in compound profiling using cell-based assays for a panel of steroid hormone receptors. nih.gov This allows for the differentiation of agonists, antagonists, and modulators, providing crucial data for understanding the functional consequences of ligand binding. Such a systems-level understanding is essential for the development of safer and more effective steroid-based therapies.

Rational Design of Steroid-Based Chemical Probes for Targeted Studies

The development of chemical probes derived from steroid scaffolds is instrumental for studying their biological mechanisms of action in real-time and within cellular environments. The rational design of these probes involves modifying the parent steroid, such as this compound, to incorporate a reporter group, like a fluorescent tag, without significantly altering its intrinsic biological activity.

The design process for a fluorescent probe based on this compound would focus on identifying a position on the steroid nucleus where a fluorophore could be attached via a linker. nih.gov The goal is to create a tool that can be used to visualize the subcellular localization of the steroid and its interaction with target proteins, such as the glucocorticoid receptor. rsc.orgillinois.edu Understanding the structure-property relationships of different fluorophores is crucial for selecting one with the appropriate photophysical properties for biological imaging. rsc.org

These probes are invaluable in chemical biology for investigating the spatiotemporal dynamics of steroid signaling pathways. acs.org For instance, a fluorescently labeled this compound could be used to monitor its uptake, distribution, and binding to the glucocorticoid receptor in living cells, providing insights that are not achievable through traditional biochemical assays. nih.govelsevierpure.com

Integration of Artificial Intelligence and Machine Learning in Steroid Synthesis Design and Interaction Prediction

ML models, particularly deep learning algorithms, can be trained on large datasets of known steroid-receptor interactions to predict the binding affinity of new compounds. nih.gov For this compound, an ML model could predict its interaction with various nuclear receptors, helping to anticipate its biological activity and potential side effects. medrxiv.org These predictive models can significantly reduce the need for extensive and costly experimental screening. frontiersin.orgresearchgate.netnih.gov

Furthermore, ML algorithms can be used to analyze complex datasets from high-throughput screening and identify subtle structure-activity relationships that may not be apparent through traditional analysis. arxiv.org This data-driven approach can guide the optimization of lead compounds and the design of new steroids with improved therapeutic indices. The integration of AI with automated synthesis platforms promises to further accelerate the discovery and development of new steroid-based drugs. mdpi.com

Emerging Spectroscopic Techniques for Complex Steroid Analysis

The structural elucidation and analysis of complex steroids and their impurities, such as this compound, rely heavily on advanced spectroscopic techniques. While standard methods like HPLC-MS are widely used, emerging techniques offer enhanced sensitivity and structural information. researchgate.netmdpi.com

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of steroids in their crystalline form. nih.govresearchgate.net For fluorinated steroids like the parent betamethasone, solid-state NMR can reveal multiple ring conformations that are not observable in solution. nih.gov The introduction of a bromine atom at the 6β position would further influence the electronic environment and could be studied using advanced NMR techniques.

Fluorine-19 (¹⁹F) NMR is particularly valuable for analyzing fluorinated steroids, providing a simplified spectrum and a direct way to determine structure and configuration. nih.govdur.ac.ukresearchgate.net The analysis of coupling patterns in ¹⁹F NMR can provide detailed information about the stereochemistry of the molecule.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are crucial for the sensitive detection and quantification of steroids and their metabolites in biological matrices. nih.govnih.gov Techniques like silver ion coordination ion spray with triple-quadrupole mass spectrometry can enhance the ionization and detection of various steroids. google.com These methods are essential for impurity profiling and metabolism studies of compounds like this compound.

Multidisciplinary Research Opportunities in Chemical Biology, Supramolecular Chemistry, and Material Science

The rigid, polycyclic structure of the steroid nucleus provides a unique scaffold for creating novel materials and supramolecular assemblies, opening up exciting multidisciplinary research avenues.

In chemical biology , modified steroids like this compound can be used as building blocks to create bioconjugates with enhanced target specificity and reduced side effects. acs.org Enzymatic modifications of the steroid scaffold are being explored to generate novel derivatives with improved therapeutic properties. rsc.org The study of how these modified steroids interact with biological systems at a molecular level is a key area of research. nih.govnih.gov

In supramolecular chemistry , the non-covalent interactions of steroids can be harnessed to form self-assembling systems like gels and nanoparticles. nih.govrsc.orgacs.org These supramolecular materials have potential applications in drug delivery, allowing for the controlled release of steroid drugs. nih.gov The hydrophobic nature of the steroid core and the potential for hydrogen bonding and other interactions make them ideal components for such systems.

In material science , steroid-based molecules are being investigated for the development of new "intelligent" materials. Steroidal metallogels, for example, exhibit interesting properties and have potential applications in sensing and environmental remediation. rsc.org The incorporation of halogen atoms, such as the bromine in this compound, can influence the electronic properties and intermolecular interactions, potentially leading to materials with novel characteristics. nih.govnih.govresearchgate.net The development of corticosteroid-based materials for applications such as tissue repair is also an active area of research. mdpi.comacs.org

Q & A

How can researchers ensure the accurate quantification of Betamethasone 6β-Bromo 17-Valerate and its impurities in pharmaceutical formulations?

Answer:
High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this compound and related impurities. The United States Pharmacopeia (USP) recommends using relative retention times to distinguish impurities such as Betamethasone valerate-related compound H or D . For example, the USP specifies that impurities like 9α-bromobetamethasone 17-valerate (related compound D) should be limited to ≤0.10%, validated via method robustness studies under varying pH and column temperatures . Researchers should employ stability-indicating assays to monitor degradation products, particularly under accelerated storage conditions (e.g., 40°C/75% RH) to align with ICH guidelines.

What experimental strategies resolve discrepancies in pharmacokinetic data for Betamethasone derivatives across clinical studies?

Answer:
Contradictions in pharmacokinetic data, such as bioavailability variations, often arise from differences in formulation matrices, patient demographics, or analytical methodologies. A meta-analysis approach is recommended, incorporating covariates like dosage form (cream vs. ointment) and patient-specific factors (e.g., skin permeability in topical applications). For instance, a phase 3 trial on Betamethasone 17-valerate demonstrated that inter-individual variability in skin thickness significantly impacts drug absorption . Standardizing protocols using USP-defined solubility assays (e.g., saturated shake-flask method) and cross-validating results with LC-MS/MS can minimize methodological inconsistencies .

How does the 6β-bromo substitution influence the glucocorticoid receptor (GR) binding affinity compared to Betamethasone 17-valerate?

Answer:
The introduction of a bromine atom at the 6β position alters steric and electronic interactions with the GR ligand-binding domain. Betamethasone 17-valerate exhibits an IC50 of 5 nM for inhibiting radiolabeled dexamethasone binding to human epidermal GRs . Computational docking studies suggest that the 6β-bromo group may hinder conformational flexibility, potentially reducing binding affinity. Experimental validation via competitive binding assays using [³H]-dexamethasone in murine skin homogenates is advised, with parallel structural analysis (e.g., X-ray crystallography) to map binding site interactions .

What in vitro models are optimal for assessing the anti-inflammatory efficacy of this compound?

Answer:
Human mast cell lines (e.g., HMC-1) and primary keratinocytes are suitable for evaluating anti-inflammatory activity. Key endpoints include inhibition of histamine release (IC50 determination) and suppression of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. A study on Betamethasone 17-valerate demonstrated a 70% reduction in mast cell degranulation at 10 nM, with parallel hyperpolarization of bronchial smooth muscle cells . For mechanistic insights, CRISPR-Cas9-edited GR-knockout models can isolate GR-dependent effects from off-target pathways .

What synthetic challenges arise in the regioselective bromination of Betamethasone 17-valerate at the 6β position?

Answer:
Regioselective bromination at the 6β position requires careful control of reaction conditions to avoid competing α-bromination or oxidation. Evidence from analogous brominated steroids suggests using N-bromosuccinimide (NBS) in anhydrous dichloromethane at -20°C to favor β-substitution . Post-reaction purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) and characterization by ¹H/¹³C NMR (e.g., δ ~4.2 ppm for 6β-H) are critical. Impurities like 9α-bromobetamethasone 17-valerate, a common by-product, must be quantified via HPLC to ensure ≤0.10% as per USP limits .

How do physicochemical properties of this compound impact its formulation stability?

Answer:
The compound’s logP (estimated ~3.6) and melting point (~192°C) suggest low aqueous solubility, necessitating lipid-based carriers for topical delivery . Bromine’s electronegativity increases susceptibility to photodegradation; thus, formulations should include light-protective excipients (e.g., titanium dioxide). Stability studies under ICH Q1A conditions (40°C/75% RH for 6 months) are essential, with degradation products monitored via HPLC-UV. Betamethasone 17-valerate’s steam pressure (7.72×10⁻¹⁷ mmHg at 25°C) indicates low volatility, but bromine substitution may enhance reactivity with acidic buffers, requiring pH-adjusted vehicles .

What advanced techniques validate the thermodynamic solubility of this compound in biorelevant media?

Answer:
The saturated shake-flask method, as per USP guidelines, is recommended for equilibrium solubility determination. Researchers should use biorelevant media (e.g., FaSSIF-V2, pH 6.5) to simulate intestinal conditions. For Betamethasone 17-valerate, solubility in aqueous buffers is <0.1 mg/mL, but co-solvents like propylene glycol can enhance it 10-fold . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) confirm crystalline stability post-solubility testing. Data interpretation must account for pH-dependent ionization (pKa ~12.5 for the valerate ester) and aggregation tendencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.